Tetradec-5-yn-1-ol
CAS No.: 25593-82-2
Cat. No.: VC21202876
Molecular Formula: C14H26O
Molecular Weight: 210.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25593-82-2 |
---|---|
Molecular Formula | C14H26O |
Molecular Weight | 210.36 g/mol |
IUPAC Name | tetradec-5-yn-1-ol |
Standard InChI | InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-8,11-14H2,1H3 |
Standard InChI Key | YAYVLVVDLNCCMO-UHFFFAOYSA-N |
SMILES | CCCCCCCCC#CCCCCO |
Canonical SMILES | CCCCCCCCC#CCCCCO |
Introduction
Chemical Identity and Structure
Tetradec-5-yn-1-ol is a long-chain alcohol featuring a triple bond at the C-5 position. This structural arrangement creates unique chemical and physical properties that distinguish it from other similar compounds. The compound's linear carbon chain contains fourteen carbon atoms with a hydroxyl group at position C-1 and an alkyne functionality between carbons 5 and 6 .
The formal chemical identity of tetradec-5-yn-1-ol can be described by the following parameters:
Physical and Chemical Properties
Tetradec-5-yn-1-ol possesses specific physical and chemical properties that facilitate its use in various research applications. Based on available literature, the compound typically appears as a clear, colorless to pale yellow liquid with high purity levels when synthesized for research purposes .
The physical properties of tetradec-5-yn-1-ol are summarized below:
The presence of both hydroxyl and alkyne functional groups confers distinctive chemical reactivity. The hydroxyl group can participate in esterification, oxidation, and hydrogen bonding, while the triple bond can undergo various addition reactions, hydrogenation, and coupling reactions typically associated with alkynes .
Applications in Chemical Ecology
One of the most significant applications of tetradec-5-yn-1-ol lies in the field of chemical ecology, particularly in insect pheromone research.
Pheromone Precursor
Tetradec-5-yn-1-ol serves as a precursor to several important insect sex pheromones, including (Z)-5-tetradecen-1-yl acetate and (Z)-5-tetradecenal. These pheromones are crucial communication signals for various insect species, including:
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Cossus cossus (European goat moth)
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Ctenopseustis obliquana (Brownheaded leafroller)
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Planotortrix excessana (Greenheaded leafroller)
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Agrotis exclamationis (Heart and dart moth)
The conversion of tetradec-5-yn-1-ol to these pheromones typically involves selective reduction of the triple bond to form a cis-alkene, followed by functionalization of the hydroxyl group to form the corresponding acetate or oxidation to form the aldehyde.
Pest Management Applications
The role of tetradec-5-yn-1-ol as a pheromone precursor highlights its potential significance in integrated pest management strategies. Synthetic pheromones derived from this compound can be used in monitoring traps to detect pest populations or in mating disruption techniques to control insect pests without relying on traditional insecticides .
Comparison with Structural Analogs
To better understand the properties and reactivity of tetradec-5-yn-1-ol, it is valuable to compare it with structurally related compounds. This comparison provides insights into how the position of functional groups affects molecular properties and behavior.
This comparison demonstrates how the position of the triple bond and the degree of unsaturation affect molecular weight while maintaining the same carbon chain length. These structural differences likely influence the compounds' physical properties, chemical reactivity, and biological activities.
Spectroscopic Characterization
Spectroscopic data provides crucial information for structural confirmation and purity assessment of tetradec-5-yn-1-ol. Although comprehensive spectroscopic data specific to tetradec-5-yn-1-ol is limited in the available literature, similar compounds provide relevant insights.
For instance, the related compound 2-(tetradec-13-yn-1-yloxy)tetrahydro-2H-pyran (11) has been characterized using NMR spectroscopy:
"¹H NMR (400 MHz, CDCl₃): δ 1.22–1.39 (m, 15H), 1.47–1.61 (m, 9H), 1.64–1.74 (m, 1H), 1.76–1.86 (m, 1H), 1.92 (t, J = 2.7 Hz, 1H), 2.17 (td, J = 7.1, 2.7 Hz, 2H), 3.37 (dt, J = 9.5, 6.9 Hz, 1H), 3.45–3.52 (m, 1H), 3.72 (dt, J = 9.5, 6.9 Hz, 1H), 3.86 (ddd, J = 11.1, 6.9, 3.4 Hz, 1H), 4.53–4.58 (m, 1H)."
"¹³C NMR (100.6 MHz, CDCl₃): δ 18.4 (t), 19.7 (t), 25.5 (t), 26.2 (t), 28.5 (t), 28.7 (t), 29.1 (t), 29.5 (t), 29.5 (t), 29.7 (t), 30.8 (t), 62.3 (t), 67.7 (t), 68.0 (d), 84.8 (s), 98.8 (d)" .
Similar spectroscopic patterns would be expected for tetradec-5-yn-1-ol, with characteristic signals for the terminal hydroxyl group, the internal alkyne, and the methylene and methyl groups of the carbon chain.
Future Research Directions
Several promising avenues for future research on tetradec-5-yn-1-ol can be identified:
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Development of more efficient and stereoselective synthetic routes for tetradec-5-yn-1-ol and its derivatives.
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Exploration of tetradec-5-yn-1-ol as a building block for more complex molecules with potential pharmaceutical applications.
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Investigation of the structure-activity relationships of tetradec-5-yn-1-ol and related compounds in various biological systems.
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Further development of applications in pest management through the optimization of pheromone-based strategies derived from tetradec-5-yn-1-ol.
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Assessment of potential antimicrobial, cytotoxic, or enzyme inhibitory activities that might be associated with tetradec-5-yn-1-ol or its derivatives.
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